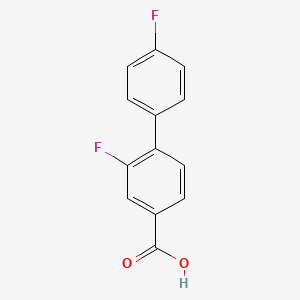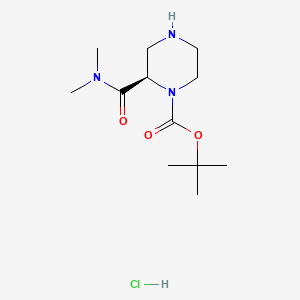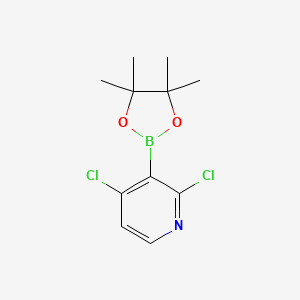
4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine: is a halogenated heterocyclic compound. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of chloro, chloromethyl, and trifluoromethyl groups makes this compound highly reactive and useful in various chemical syntheses and industrial applications.
科学的研究の応用
Chemistry: 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of halogenated pyrimidines with biological macromolecules such as DNA and proteins. It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. Its derivatives are screened for activity against various pathogens and cancer cell lines.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including intermediates for the production of polymers and advanced materials.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 2-methyl-4,6-dichloropyrimidine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro and chloromethyl groups in 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
作用機序
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition of their activity. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins.
類似化合物との比較
- 4-Chloro-2-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-6-(trifluoromethyl)pyrimidine
Comparison: 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of both chloro and chloromethyl groups, which provide additional sites for chemical modification. This makes it more versatile in synthetic applications compared to its analogs. The trifluoromethyl group imparts increased stability and lipophilicity, enhancing its potential for biological activity.
特性
IUPAC Name |
4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-2-5-12-3(6(9,10)11)1-4(8)13-5/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDXWNOHPCYHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721357 |
Source


|
| Record name | 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211539-88-6 |
Source


|
| Record name | 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
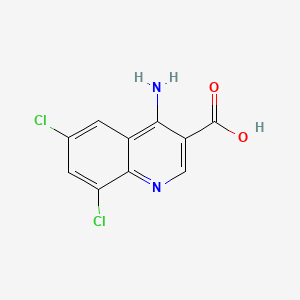
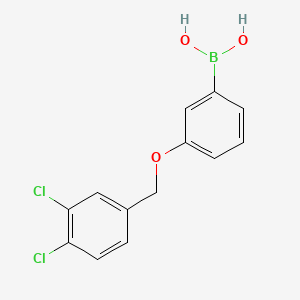
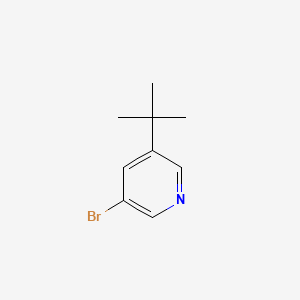
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)
![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)
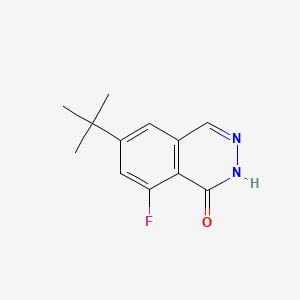
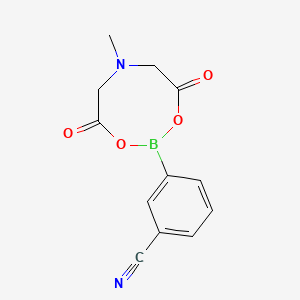
![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)
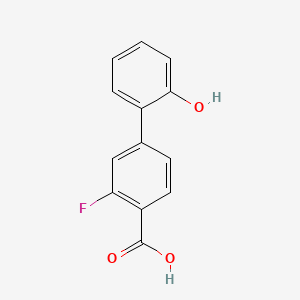
![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)
